molecular formula C24H28P+ B8727610 Hexyltriphenylphosphonium bromide

Hexyltriphenylphosphonium bromide

Cat. No.: B8727610
M. Wt: 347.5 g/mol
InChI Key: CBPVAIUOSQZRCK-UHFFFAOYSA-N
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Description

Hexyltriphenylphosphonium bromide (CAS: 4762-26-9; molecular formula: C₂₄H₂₆BrP; molecular weight: 425.35 g/mol) is a quaternary phosphonium salt characterized by a hexyl chain attached to a triphenylphosphonium cation paired with a bromide anion. It is a white crystalline powder widely used in organic synthesis, particularly in Wittig reactions to generate alkenes , and in materials science for modifying clays to enhance flame retardancy in polymer composites . Its synthesis involves alkylation of triphenylphosphine with hexyl bromide, as demonstrated in the preparation of tetrabromidocuprate(II) complexes .

Properties

Molecular Formula

C24H28P+

Molecular Weight

347.5 g/mol

IUPAC Name

hexyl(triphenyl)phosphanium

InChI

InChI=1S/C24H28P/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3/q+1

InChI Key

CBPVAIUOSQZRCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hexyltriphenylphosphonium bromide bromide can be synthesized through the reaction of triphenylphosphine with 1-bromohexane . The reaction typically occurs in an inert atmosphere at room temperature. The general reaction is as follows:

P(C6H5)3+C6H13BrP(C6H5)3C6H13Br\text{P(C}_6\text{H}_5\text{)}_3 + \text{C}_6\text{H}_{13}\text{Br} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3\text{C}_6\text{H}_{13}\text{Br} P(C6​H5​)3​+C6​H13​Br→P(C6​H5​)3​C6​H13​Br

This reaction yields this compound bromide as the product .

Chemical Reactions Analysis

Hexyltriphenylphosphonium bromide bromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Hexyltriphenylphosphonium bromide bromide primarily involves its ability to target mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross cell membranes, accumulating in the mitochondria. This property makes it useful for delivering drugs or other molecules to the mitochondria. Additionally, it can disrupt mitochondrial function by damaging the mitochondrial membrane and inhibiting respiration .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromides

Structural and Functional Variations

Phosphonium bromides differ primarily in their organic substituents, which influence their physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected Phosphonium Bromides
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Hexyltriphenylphosphonium bromide Hexyl C₂₄H₂₆BrP 425.35 Wittig reactions , flame retardants
Cyclothis compound Cyclohexyl C₂₄H₂₆BrP 425.35 Ionic liquids, catalysis
Vinyltriphenylphosphonium bromide Vinyl C₂₀H₁₈BrP 369.23 Alkene synthesis via Wittig
(p-Nitrobenzyl)triphenylphosphonium bromide p-Nitrobenzyl C₂₅H₂₁BrNO₂P 478.33 Electron-deficient olefin synthesis
(6-Phthalimidohexyl)triphenylphosphonium bromide Phthalimidohexyl C₃₂H₃₁BrNO₂P 621.46 Specialty organic synthesis
Key Observations:
  • Substituent Effects: Hexyl vs. Vinyl Group: The vinyl substituent in vinyltriphenylphosphonium bromide enhances reactivity in Wittig reactions, favoring the formation of electron-rich alkenes . Electron-Withdrawing Groups: The p-nitrobenzyl group in (p-nitrobenzyl)triphenylphosphonium bromide stabilizes ylides, making it suitable for synthesizing electron-deficient alkenes .

Application-Specific Comparisons

Flame Retardancy in Polymer Composites

This compound is intercalated into montmorillonite (MMT) clay to improve flame retardancy. A 5 wt% loading of hexyl-modified MMT in epoxy resin increased the limiting oxygen index (LOI) from 23% to 34%, demonstrating superior performance compared to unmodified clays .

Table 2: Flame Retardant Efficiency in Epoxy Resins
Modifier LOI Improvement pHRR Reduction (kW/m²) UL 94 Rating
Hexyltriphenylphosphonium-MMT 23% → 34% Not reported V-0
APP-MMT (Ammonium polyphosphate) 23% → 30% 862 → 393 V-0

Synergy : this compound shows synergistic effects with aluminum trihydroxide (ATH), enhancing char formation and reducing heat release rates .

Wittig Reaction Performance

In the synthesis of (13S)-methyl arachidonate, this compound produced Z-olefins with high stereoselectivity (J = 10.8 Hz) and yields up to 65% . Comparatively, vinyltriphenylphosphonium bromide offers faster ylide formation but lower selectivity for Z-isomers .

Q & A

Q. What are the standard synthetic routes for preparing hexyltriphenylphosphonium bromide, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution between triphenylphosphine and 1-bromohexane in anhydrous conditions. A common method involves refluxing equimolar amounts of triphenylphosphine and 1-bromohexane in a polar aprotic solvent (e.g., acetonitrile) under inert gas for 8–10 days . Post-synthesis, purification is achieved by recrystallization from hot ethanol or acetone. Purity (>95%) is confirmed via melting point analysis (204–210°C) , ¹H/³¹P NMR (characteristic peaks for the hexyl chain and phosphonium center), and infrared spectroscopy (C-Br stretch at ~550 cm⁻¹) .

Q. How is this compound utilized in Wittig reactions, and what are the critical reaction parameters?

The compound serves as a precursor to generate ylides for Wittig olefination. To form the ylide, this compound is treated with a strong base (e.g., KHMDS or NaHMDS) at low temperatures (−78°C to −98°C) in dry THF . Key parameters include:

  • Base selection : Bulky bases (e.g., KHMDS) minimize side reactions.
  • Temperature control : Sub-zero temperatures stabilize the ylide and enhance stereoselectivity.
  • Solvent dryness : Moisture degrades the ylide, necessitating rigorously anhydrous conditions .
    Reaction with aldehydes yields α,β-unsaturated esters or alkenes, with Z-selectivity observed in certain cases (J values ~10.8 Hz for coupled protons) .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.4–7.8 ppm). ³¹P NMR shows a distinct peak near δ 25 ppm for the phosphonium center .
  • Mass spectrometry : ESI-MS confirms the molecular ion ([M-Br]⁺ at m/z 367.2) .
  • Elemental analysis : Validates C, H, and Br content (±0.3% theoretical values).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >210°C) .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z selectivity) in Wittig reactions using this compound be controlled or predicted?

Z-selectivity arises from steric interactions during ylide-aldehyde coupling. For example, using KHMDS at −98°C with bulky aldehydes favors the Z isomer due to transition-state stabilization . Computational modeling (DFT) of ylide conformation and substituent effects can predict selectivity. Experimental validation via NOESY (for spatial proton proximity) and coupling constants (J >10 Hz for Z isomers) is critical .

Q. What are the common byproducts or side reactions observed during ylide generation, and how can they be mitigated?

  • Phosphine oxide formation : Occurs via hydrolysis of unreacted phosphonium salt. Mitigation: Strict anhydrous conditions and inert atmosphere .
  • Aldol condensation : Competing base-catalyzed aldol reactions with aldehydes. Mitigation: Use non-nucleophilic bases (e.g., KHMDS) and low temperatures .
  • Incomplete ylide formation : Detected via ³¹P NMR (residual phosphonium salt). Solution: Optimize base stoichiometry and reaction time .

Q. How does this compound compare to other phosphonium salts (e.g., methyltriphenylphosphonium bromide) in terms of reactivity and application scope?

  • Alkyl chain length : The hexyl group enhances solubility in nonpolar solvents, enabling reactions in biphasic systems. Shorter chains (e.g., methyl) favor faster ylide formation but lower thermal stability .
  • Steric effects : Bulky alkyl groups reduce ylide reactivity, requiring stronger bases or elevated temperatures.
  • Application scope : Hexyl derivatives are preferred for synthesizing long-chain alkenes (e.g., fatty acid analogs), while methyl derivatives are used for small-molecule olefins .

Q. What strategies are recommended for scaling up Wittig reactions using this compound while maintaining yield and selectivity?

  • Continuous flow systems : Improve heat transfer and mixing efficiency, critical for exothermic ylide formation .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor ylide generation in real time.
  • Solvent recovery : Implement distillation or membrane filtration to recycle acetonitrile or THF, reducing costs .

Q. How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) elucidate the reaction pathway of this compound-derived ylides?

  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., ylide formation vs. alkene formation) .
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates.
  • Computational studies : MD simulations of ylide-aldehyde interactions reveal transition-state geometries and energy barriers .

Methodological Considerations

  • Handling and storage : Store under argon at 2–8°C to prevent hydrolysis. Use desiccants in storage containers .
  • Safety protocols : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves). Spills should be neutralized with sodium bicarbonate .

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